N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxyethyl group attached to a 3-methyl-1,2,4-oxadiazole ring and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide typically involves multiple steps:
-
Formation of the 1,2,4-Oxadiazole Ring: : The 1,2,4-oxadiazole ring can be synthesized by the cyclization of appropriate nitrile oxides with amidoximes. For instance, 3-methyl-1,2,4-oxadiazole can be prepared by reacting 3-methyl-4-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
-
Attachment of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the 3-methyl-1,2,4-oxadiazole with an appropriate halohydrin, such as 2-chloroethanol, under basic conditions to yield the hydroxyethyl derivative.
-
Formation of the Prop-2-enamide Moiety: : The final step involves the acylation of the hydroxyethyl derivative with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, potentially yielding a ketone or aldehyde derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.
Substitution: The hydroxy group can be substituted with various nucleophiles, such as halides or amines, to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or primary amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of azides, amines, or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of oxadiazole derivatives on various biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing the oxadiazole ring have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group and the oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The prop-2-enamide moiety may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
- N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide
- N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-ynamide
Uniqueness
N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups
Properties
IUPAC Name |
N-[2-hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-3-7(13)10-6(4-12)8-9-5(2)11-14-8/h3,6,12H,1,4H2,2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXJYIJKOYSHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(CO)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.